Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenyl-4H-3,1-benzoxazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-23-16(21)11-20-15-9-8-13(19)10-14(15)17(24-18(20)22)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLYKCKUDFMHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956799 | |
| Record name | Ethyl (6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazin-1(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35382-76-4 | |
| Record name | 2H-3,1-Benzoxazine-1(4H)-acetic acid, 6-chloro-2-oxo-4-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035382764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazin-1(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate typically involves multiple steps. One common method starts with the reaction of 2-amino-4-chlorobenzoic acid with phenyl isocyanate to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the oxazinone ring. The final step involves the esterification of the oxazinone derivative with ethyl chloroacetate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the oxazinone ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazinone derivatives.
Scientific Research Applications
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Structural Variations
The benzooxazine core is conserved across analogs, but substituent variations significantly influence properties:
Key Observations :
- Phenyl Group : The 4-Ph substituent may facilitate π-π stacking interactions in biological targets, a feature absent in methyl- or oxo-substituted analogs .
- Ethyl Ester vs. Carboxylic Acid : The ester moiety in the target compound likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid form, which is directly present in 26494-58-6 .
Physicochemical Properties
Notes:
- The ethyl ester in the target compound improves solubility in organic solvents, facilitating formulation in drug delivery systems.
- The carboxylic acid analog (26494-58-6) exhibits higher aqueous solubility but reduced stability under acidic conditions .
Biological Activity
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate, also known as Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate (CAS No. 93654-27-4), has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is with a molecular weight of 327.76 g/mol. Its structure features a chloro-substituted quinoline derivative that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClNO3 |
| Molecular Weight | 327.76 g/mol |
| CAS Number | 93654-27-4 |
| Purity | ≥98% |
Anticancer Activity
Recent studies have demonstrated that Ethyl 6-chloro-2-oxo-4-phenyl derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from as low as 1.8 µM to higher values indicating moderate efficacy compared to standard chemotherapeutics like Doxorubicin .
Case Study: Cytotoxicity Against MCF-7 Cells
A study synthesized a series of derivatives and evaluated their cytotoxicity against MCF-7 cells using the SRB assay. The most potent compound exhibited an IC50 of 1.8 ± 0.02 µM, comparable to Doxorubicin's IC50 of 1.2 ± 0.005 µM .
Anticholinesterase Activity
Ethyl 6-chloro derivatives have also been investigated for their potential as anticholinesterase agents, which are vital in treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) was assessed, revealing promising results with certain derivatives showing potent inhibition comparable to established drugs like Donepezil .
The biological activity of Ethyl 6-chloro derivatives can be attributed to their ability to interact with specific molecular targets within cancer cells and enzymes involved in neurotransmission. The presence of the chloro group and the quinoline moiety enhances binding affinity to these targets, leading to increased cytotoxicity and enzyme inhibition.
Synthesis Approaches
The synthesis of Ethyl 6-chloro derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. These methods are crucial for optimizing yield and purity while ensuring the retention of biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate?
- Methodological Answer : A two-step approach is commonly employed:
Cyclization : React 6-chloro-4-phenyl-1H-benzo[d][1,3]oxazine-2(4H)-one with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in DMF at room temperature for 24 hours. This facilitates alkylation at the oxazinone nitrogen .
Purification : Recrystallization from ethanol yields pure crystals suitable for structural analysis .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Characterize the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and the oxazinone ring (δ ~5.5–6.5 ppm for aromatic protons). The carbonyl (C=O) groups appear at ~165–175 ppm in ¹³C NMR .
- X-ray Crystallography : Resolve the boat-shaped conformation of the fused benzoxazinone ring system, as observed in structurally analogous compounds .
Q. What solvent systems are recommended for chromatographic purification?
- Methodological Answer : Use a gradient of ethyl acetate/petroleum ether (1:5 to 1:3 v/v) for silica gel column chromatography, as demonstrated for related benzothiazine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the electron-deficient oxazinone ring may undergo nucleophilic attack at the C-2 carbonyl position.
Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values in multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected molecular targets (e.g., kinase inhibition).
- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation as a confounding factor .
Q. How can X-ray crystallography clarify conformational flexibility in the benzoxazinone core?
- Methodological Answer :
- Torsion Angle Analysis : Measure dihedral angles (e.g., C6-Cl vs. C4-Ph) to quantify ring puckering.
- Comparative Studies : Overlay structures with analogs (e.g., 4-methyl or 4-allyl derivatives) to assess substituent effects on ring geometry .
Q. What mechanistic insights explain side reactions during alkylation of the oxazinone nitrogen?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR to detect intermediates (e.g., enolate formation).
- Byproduct Identification : Isolate and characterize competing products (e.g., O-alkylation vs. N-alkylation) via LC-MS/MS .
Critical Analysis of Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
